molecular formula C16H12F3N3 B12488791 2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole

2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole

Cat. No.: B12488791
M. Wt: 303.28 g/mol
InChI Key: RRGDBUBRTGQLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactive properties. The trifluoromethyl group in this compound enhances its polarity, stability, and lipophilicity, making it a valuable entity in various fields such as medicine, materials science, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole can be achieved through several methods. One common approach involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the indole at the C2 position under mild reaction conditions . Another method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to its bioactive effects. The indole ring structure allows for binding to various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole is unique due to the presence of both the trifluoromethyl and diazenyl groups, which confer enhanced stability, lipophilicity, and bioactivity. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H12F3N3

Molecular Weight

303.28 g/mol

IUPAC Name

(2-methyl-1H-indol-3-yl)-[2-(trifluoromethyl)phenyl]diazene

InChI

InChI=1S/C16H12F3N3/c1-10-15(11-6-2-4-8-13(11)20-10)22-21-14-9-5-3-7-12(14)16(17,18)19/h2-9,20H,1H3

InChI Key

RRGDBUBRTGQLAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)N=NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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